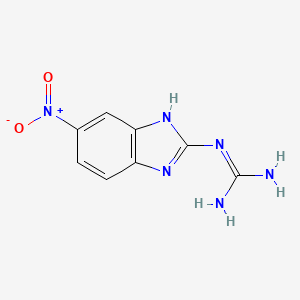

Guanidine, 5-nitro-1H-benzimidazol-2-yl-

Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Research

The benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is considered a "privileged" structure in medicinal chemistry. mdpi.commdpi.com This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active molecules. mdpi.com The versatility of the benzimidazole nucleus allows it to interact with various biological macromolecules through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com

This structural adaptability has led to the development of benzimidazole derivatives with a wide pharmacological spectrum, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic activities. mdpi.comresearchgate.net Researchers continuously explore this scaffold to generate novel compounds, modifying its structure to enhance potency and selectivity for specific biological targets. mdpi.comresearchgate.net The ability to easily substitute at various positions on the benzimidazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in drug design and discovery. mdpi.com

Fundamental Role of Guanidine (B92328) Moieties in Molecular Design and Function

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is another fundamental component in the design of biologically active molecules. nih.govnih.gov It is a key functional group in the amino acid arginine and is present in numerous natural products and synthetic pharmaceuticals. nih.govscienceopen.com A defining feature of the guanidine moiety is its strong basicity; upon protonation at physiological pH, it forms a resonance-stabilized guanidinium (B1211019) cation. sci-hub.se

This positive charge and the arrangement of its nitrogen atoms enable the guanidinium group to engage in multiple non-covalent interactions, such as hydrogen bonding and electrostatic interactions (salt bridges) with biological targets like proteins and nucleic acids. nih.govjocpr.com These binding capabilities are crucial for molecular recognition. jocpr.com Consequently, the guanidine moiety is a privileged structural motif in the design of drugs targeting a wide array of diseases, and it is integral to compounds with antimicrobial, antidiabetic, and anticancer properties. researchgate.netnih.govnih.gov

Overview of 5-nitro-1H-benzimidazol-2-yl-guanidine in Contemporary Academic Inquiry

The specific compound, 5-nitro-1H-benzimidazol-2-yl-guanidine, is a derivative of 2-guanidinobenzimidazole (B109242) (2-GBI), a molecule that combines the structural benefits of both the benzimidazole and guanidine groups. mdpi.com The parent 2-GBI scaffold has been recognized for its biological activities for decades, including early reports of hypoglycaemic and antituberculosis properties. mdpi.com Its structure, featuring five nitrogen atoms and several labile N-H bonds, allows it to act as a versatile ligand in coordination chemistry and to interact effectively with biological receptor sites. mdpi.com

The introduction of a nitro group at the 5-position of the benzimidazole ring is a significant modification. The nitro group is a strong electron-withdrawing group, which can substantially alter the electronic properties of the entire molecule. In related research on 5-nitro-benzimidazole derivatives, the presence of this group has been linked to various biological activities, including antimicrobial, antioxidant, and vasorelaxant effects. nih.govresearchgate.net For instance, studies on other 5-nitrobenzimidazoles have explored their potential as bioreductive prodrugs, where the nitro group can be reduced under specific physiological conditions to generate active species. researchgate.net Therefore, academic inquiry into 5-nitro-1H-benzimidazol-2-yl-guanidine is predicated on how this nitro-substitution modulates the known biological profile of the 2-guanidinobenzimidazole core, potentially leading to novel therapeutic applications.

Scope and Research Trajectories of Benzimidazole-Guanidine Analogues

The development of analogues based on the benzimidazole-guanidine framework is an active area of research, with several strategic trajectories aimed at discovering new chemical entities with enhanced or novel functions. One major avenue is the synthesis of fused heterocyclic systems. For example, 2-guanidinobenzimidazole has been used as a starting material to create fused 1,3,5-triazino[1,2-a]benzimidazole derivatives, which have been investigated for their antiparasitic properties against organisms like Trichinella spiralis. nih.gov

Another research direction involves the modification of the guanidine group itself. Scientists have synthesized N-benzazol-2-yl-N'-sulfonyl guanidines, creating more complex structures with demonstrated antiproliferative activity against cancer cell lines. researchgate.net A third trajectory focuses on using these molecules as ligands to form metal complexes. The coordination of metals like cobalt, copper, and iron to benzimidazole-based ligands can significantly enhance their biological activity, as seen in studies of 5-nitro-1H-benzimidazol-2-yl derivatives that showed improved antimicrobial performance upon metal complexation. nih.gov These research paths highlight the modularity of the benzimidazole-guanidine scaffold, allowing for the systematic exploration of chemical space to develop new compounds for diverse scientific applications. mdpi.comresearchgate.netnih.gov

Research Data on 5-Nitrobenzimidazole (B188599) Derivatives

To illustrate the quantitative findings in the study of related compounds, the following tables present data on the biological activities of various 5-nitrobenzimidazole analogues.

Antimicrobial Activity of a 5-Nitrobenzimidazole Derivative and Its Metal Complexes

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The data below shows the MIC values for the ligand 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its transition metal complexes against representative bacterial and fungal strains. nih.gov

Vasorelaxant Activity and Docking Scores of 2-Aryl-5-Nitrobenzimidazoles

The following table presents the ex-vivo vasorelaxant activity (EC₅₀) and computational docking scores for a selection of 5-nitrobenzimidazole derivatives designed as potential antihypertensive agents. A lower EC₅₀ value indicates greater potency.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41926-59-4 |

|---|---|

Molecular Formula |

C8H8N6O2 |

Molecular Weight |

220.19 g/mol |

IUPAC Name |

2-(6-nitro-1H-benzimidazol-2-yl)guanidine |

InChI |

InChI=1S/C8H8N6O2/c9-7(10)13-8-11-5-2-1-4(14(15)16)3-6(5)12-8/h1-3H,(H5,9,10,11,12,13) |

InChI Key |

NAGIDXZSUSERRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N=C(N)N |

Origin of Product |

United States |

Molecular Structure and Theoretical Investigations

Tautomerism and Conformational Dynamics of Benzimidazole-Guanidine Systems

The Guanidine (B92328), 5-nitro-1H-benzimidazol-2-yl- system is characterized by the potential for tautomerism, a phenomenon where isomers, known as tautomers, readily interconvert. This is primarily due to the migration of a proton. In the case of 2-guanidinobenzimidazoles, the exchange of hydrogen atoms allows for the existence of different tautomeric and conformational structures. esisresearch.org The main contributing tautomers are typically the equivalent forms that involve an intramolecular hydrogen bond forming a six-membered ring. esisresearch.org

The dynamic nature of these systems in solution has been investigated using various spectroscopic techniques, including 1H, 13C, and 15N NMR spectroscopy. esisresearch.org Studies on related 2-hydrazino-benzimidazole derivatives have shown a predominance of the amino tautomers. semanticscholar.orgchemrxiv.orgresearchgate.net The tautomeric equilibrium in benzimidazole (B57391) derivatives is a critical factor influencing their chemical and biological properties. The presence of a nitro group at the 5-position is expected to influence the electronic distribution within the benzimidazole ring, which in turn can affect the tautomeric preference. This is due to the electron-withdrawing nature of the nitro group, which can impact the acidity of the N-H protons and the basicity of the nitrogen atoms within the heterocyclic system.

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure and stability of Guanidine, 5-nitro-1H-benzimidazol-2-yl-. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: A significant feature of 2-guanidinobenzimidazole (B109242) is the formation of a weak intramolecular hydrogen bond, creating a six-membered ring. esisresearch.orgresearchgate.net The stability of this intramolecular hydrogen bond has been a subject of study, with some research suggesting it is energetically similar to competing intermolecular interactions. researchgate.net Theoretical studies have calculated the stabilization energy of this six-membered hydrogen-bonded ring to be approximately 22.6 kcal/mol. esisresearch.org The formation of such bonds can shield the polar groups of a molecule, which may influence its membrane permeability. rsc.org

Advanced Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional, have been successfully employed to optimize molecular geometries and predict various molecular properties. rsc.orgnih.govresearchgate.net These calculations provide insights into the distribution of electron density, which is crucial for understanding the reactivity and intermolecular interactions of the molecule.

DFT-based quantitative structure-activity relationship (QSAR) studies have been applied to benzimidazole derivatives to correlate their calculated molecular descriptors with their biological activities. researchgate.net For Guanidine, 5-nitro-1H-benzimidazol-2-yl-, DFT calculations would be instrumental in determining the relative stabilities of its different tautomers and conformers. The electron-withdrawing nitro group is expected to have a significant impact on the electronic properties, which can be quantified through DFT calculations of parameters such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

The process typically involves calculating the molecule's energy at various internuclear distances to find the geometry with the lowest energy, which corresponds to the equilibrium structure. nih.gov For a comparative perspective, the table below presents theoretically calculated bond lengths for a related compound, 2-(1-Phenylethylideneamino) guanidine, determined by DFT methods. researchgate.net

| Bond | Calculated Bond Length (Å) |

|---|---|

| N1-C1 | 1.385 |

| N2-C1 | 1.385 |

| N3-C1 | 1.289 |

| N3-C2 | 1.455 |

| C2-C3 | 1.498 |

| C2-C8 | 1.503 |

Conformational analysis of Guanidine, 5-nitro-1H-benzimidazol-2-yl- involves identifying the most stable spatial arrangements of its atoms. This is particularly important due to the rotational freedom around the bond connecting the guanidine group to the benzimidazole ring. Computational studies on similar 2-substituted piperazines have highlighted the importance of conformational preferences in their biological activity. uwosh.edu

The electronic structure of the molecule is significantly influenced by the interplay of the electron-donating guanidine group and the electron-withdrawing nitro group, mediated by the aromatic benzimidazole core. This push-pull electronic effect can lead to interesting nonlinear optical (NLO) properties, as observed in other substituted benzimidazoles. researchgate.net The determination of the electronic structure through computational methods provides valuable information about the molecule's reactivity, polarity, and potential applications in materials science.

Computational Spectroscopic Characterization

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods, and these are often in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For 5-nitro-substituted benzoxazoles, a related class of compounds, detailed vibrational assignments have been made based on such calculations. esisresearch.orgnih.govesisresearch.org The characteristic vibrational modes of the nitro group, such as its symmetric and asymmetric stretching frequencies, would be prominent features in the IR spectrum of Guanidine, 5-nitro-1H-benzimidazol-2-yl-.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, are instrumental in assigning the signals in experimental 1H, 13C, and 15N NMR spectra. nih.gov Such studies have been crucial in elucidating the tautomeric forms of NH-benzimidazoles in both solution and solid states. nih.gov For Guanidine, 5-nitro-1H-benzimidazol-2-yl-, computational NMR would help in distinguishing between different tautomers and conformers by predicting their unique chemical shift patterns. The table below shows a hypothetical comparison of experimental and theoretical 13C NMR chemical shifts for a generic 2-substituted benzimidazole, illustrating the utility of this approach.

| Atom | Experimental δ (ppm) | Calculated σ (ppm) |

|---|---|---|

| C2 | 151.2 | 29.1 |

| C3a | 138.1 | 43.7 |

| C4 | 114.9 | 69.8 |

| C5 | 122.3 | 59.8 |

| C6 | 122.3 | 59.9 |

| C7 | 114.9 | 70.1 |

| C7a | 143.1 | 38.2 |

Prediction and Correlation of Nuclear Magnetic Resonance (NMR) Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a cornerstone of modern structural elucidation. rsc.org For novel or complex organic molecules like Guanidine, 5-nitro-1H-benzimidazol-2-yl-, theoretical calculations can provide invaluable guidance in assigning experimental spectra or predicting spectral features. The most common and reliable approach involves the use of Density Functional Theory (DFT) in combination with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netmdpi.com

The process begins with the optimization of the molecule's three-dimensional geometry, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). beilstein-journals.orgnih.gov Once the lowest energy conformation is found, the GIAO method is employed to calculate the absolute isotropic shielding constants (σ) for each nucleus (¹H and ¹³C). researchgate.netacs.org These shielding constants are then converted into chemical shifts (δ), which are the values observed in an NMR spectrum, by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). mdpi.com The relationship is given by the equation: δ_sample = σ_TMS - σ_sample.

For complex heterocyclic systems like benzimidazoles, these calculations are crucial for unambiguously assigning chemical shifts, especially for the quaternary carbons and the protons on the fused benzene (B151609) ring, where tautomerism can complicate experimental spectra. beilstein-journals.orgnih.govresearchgate.net The accuracy of these predictions can be high, with root-mean-square deviations often falling within 0.2 ppm for ¹H shifts and 2-3 ppm for ¹³C shifts, depending on the computational level. nrel.govnih.gov

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for Guanidine, 5-nitro-1H-benzimidazol-2-yl- This table presents hypothetical ¹H and ¹³C NMR chemical shift values calculated using the GIAO/DFT method. These values are representative examples based on calculations for similar benzimidazole and nitroaromatic structures and are intended for illustrative purposes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 152.5 |

| C3a | - | 138.0 |

| C4 | 8.30 | 115.0 |

| C5 | - | 145.0 |

| C6 | 8.15 | 118.0 |

| C7 | 7.80 | 112.0 |

| C7a | - | 135.0 |

| Guanidino-NH | 7.50, 9.50 | - |

| Benzimidazole-NH | 12.50 | - |

Computational Ligand-Biological Target Interaction Studies

To explore the potential of Guanidine, 5-nitro-1H-benzimidazol-2-yl- as a therapeutic agent, computational studies are employed to simulate its interaction with biological targets such as proteins and enzymes. These in silico techniques, including molecular docking and molecular dynamics, are fundamental first steps in drug discovery. nih.gov

Molecular Docking Methodologies for Binding Site Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand within the binding site of a macromolecular target, such as a protein. nih.gov

The process involves several key steps. First, the three-dimensional structures of the protein target and the ligand (Guanidine, 5-nitro-1H-benzimidazol-2-yl-) are prepared. This includes adding polar hydrogen atoms and assigning partial charges. nih.gov A grid box is then defined, encompassing the protein's active or allosteric site where the ligand is expected to bind. nih.gov Docking software, such as AutoDock, then systematically explores various conformations and orientations of the ligand within this grid box, using a scoring function to estimate the binding affinity for each pose. nih.govnih.gov The results are ranked based on these scores, typically reported in kcal/mol, with lower values indicating a more favorable binding interaction. nih.gov

Analysis of the top-ranked poses reveals crucial information about the binding mode, including key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. nih.gov The guanidinium (B1211019) group, being positively charged, often participates in strong electrostatic or hydrogen bonding interactions with negatively charged residues like aspartate or glutamate. researchgate.net

Table 2: Representative Molecular Docking Results This table shows hypothetical docking scores of Guanidine, 5-nitro-1H-benzimidazol-2-yl- against various protein targets. These values are for illustrative purposes to demonstrate typical outputs from docking simulations.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 1ATP | -8.5 | Asp184, Glu170, Val57 |

| Carbonic Anhydrase II | 2CBA | -7.9 | His94, Thr199, Gln92 |

| HIV-1 Protease | 1HVP | -9.2 | Asp25, Asp29, Gly48 |

Molecular Dynamics Simulations for Complex Stability and Orientation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. nih.gov MD simulations are crucial for validating docking results and understanding the behavior of the ligand within the binding pocket. rsc.org

The simulation begins with the best-ranked docked complex. This complex is placed in a simulation box, solvated with explicit water molecules (e.g., SPC or TIP3P water models), and neutralized with counter-ions to mimic physiological conditions. nih.gov The system is then subjected to energy minimization to remove any steric clashes. The simulation itself is run for a specific duration, often on the nanosecond timescale (e.g., 100 ns), by numerically solving Newton's equations of motion for all atoms in the system. nih.gov A force field, such as AMBER or CHARMM, is used to define the potential energy of the system. nih.govrutgers.eduuiuc.edu

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative set of parameters for conducting an MD simulation on a protein-ligand complex.

| Parameter | Value/Method |

| Force Field | AMBER ff14SB |

| Water Model | TIP3P |

| Simulation Box | Triclinic |

| Neutralization | Addition of Na⁺/Cl⁻ ions |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 bar |

| Trajectory Analysis | RMSD, RMSF |

Structure Activity Relationship Sar Analysis of 5 Nitro 1h Benzimidazol 2 Yl Guanidine and Analogues

Influence of Benzimidazole (B57391) Ring Substituents on Biological Activities

The biological profile of benzimidazole derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. Structure-activity relationship studies have highlighted the N-1, C-2, C-5, and C-6 positions as critical for pharmacological effects. nih.govnih.gov

The presence and location of a nitro group on the benzimidazole ring are crucial determinants of biological activity. The nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with biological targets. researchgate.net

In some cases, the presence of a nitro group at position 5 has been associated with a decrease in anticancer activity of the 1H-benzimidazole moiety. nih.govrsc.org However, in other contexts, such as certain 2,5-disubstituted furan (B31954) derivatives bearing a benzimidazole nucleus, a nitro-substituted compound showed high potential antitumor activity. nih.gov Specifically, derivatives with a nitro group at the C-5 position of the furan ring are noted for their essential role in antibacterial activity. nih.gov

The position of the nitro group is also critical. Translocating the nitro group from its optimal position on the benzene (B151609) ring can lead to a decrease in activity. nih.gov For instance, derivatives with a nitro group in the 5-position of an imidazole (B134444) ring were found to be significantly less active than their 4-nitroimidazole (B12731) isomers. nih.gov This underscores the sensitivity of biological activity to the specific placement of the nitro substituent.

| Compound Series | Nitro Group Position | Effect on Biological Activity | Reference |

| 1H-benzimidazole derivatives | Position 5 | Decreased anticancer activity | nih.govrsc.org |

| 2,5-disubstituted furan benzimidazoles | Position 5 (on furan) | Essential for antibacterial activity | nih.gov |

| Imidazole derivatives | Position 5 vs. Position 4 | 5-nitro isomers are less active | nih.gov |

| N-substituted 6-nitro-1H-benzimidazole | Position 6 | Studied for antimicrobial and anticancer activities | nih.gov |

Halogenation of the benzimidazole ring is a common strategy to enhance biological activity. The introduction of halogens like chlorine, bromine, and fluorine can modify the lipophilicity, electronic properties, and metabolic stability of the compound.

Studies on halogenated benzimidazole ribosides have shown that the type and position of the halogen significantly impact their activity. For example, the activities of 5,6-dichloro-, 5,6-dibromo-, and a monobromodichloro-1-beta-D-ribofuranosylbenzimidazole were ranked 1:2.5:20, respectively, with respect to inhibition of cellular RNA synthesis and proliferation. nih.gov This suggests that a combination of different halogens can be more effective than identical ones.

Theoretical investigations into the effect of halogenation (fluorine, chlorine, and bromine) on benzimidazole derivatives found that while it is less important than solvent polarization for processes like excited state intramolecular proton transfer (ESIPT), it can still be chosen to fine-tune the properties of the molecule. nih.gov In some benzimidazole-pyrimidine hybrids, a fluoro-substituted compound showed better dihydrofolate reductase (DHFR) inhibitory activity than chloro- or nitro-substituted analogues. mdpi.com

| Halogenated Benzimidazole Derivative | Activity Metric | Relative Potency | Reference |

| 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole | Inhibition of RNA synthesis | 1 | nih.gov |

| 5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Inhibition of RNA synthesis | 2.5 | nih.gov |

| 5-(or 6-)Bromo-4,5-(or 5,7-)dichloro-1-beta-D-ribofuranosylbenzimidazole | Inhibition of RNA synthesis | 20 | nih.gov |

Substitutions with alkyl, aryl, and heteroaryl groups at various positions of the benzimidazole ring can significantly influence biological activity by introducing steric bulk, altering electronic distribution, and providing additional points for interaction with biological targets.

For instance, the introduction of an ethyl sulfone fragment and a trifluoromethyl group at the C-6 position of the benzimidazole moiety were found to be crucial for high activity in a novel category of benzimidazole chemicals. nih.gov In another study, the presence of a pyrrole (B145914) core at the 2-position of benzimidazole was necessary for the enhancement of antifouling activity. researchgate.net

The nature of the substitution at the N1 position is also important. Aromatic acid substitution at N1 of benzimidazole appears to be required for antibacterial activity, while aliphatic acid substitution at the same position is necessary for antifungal activity. nih.gov This indicates that different structural features are needed for targeting bacterial versus fungal systems.

The C5 and C6 positions of the benzimidazole ring are frequently targeted for substitution to modulate activity. As mentioned, the presence of nitro or carboxylic groups at position 5 can decrease anticancer activity. nih.govrsc.org Conversely, benzimidazole compounds unsubstituted at position 5 have displayed strong growth inhibition of dermatophytes. nih.gov The C6 position is also critical, with substitutions like trifluoromethyl groups enhancing activity. nih.gov

The C2 position is a key site for introducing diverse substituents. The nature of the group at C2 can dramatically alter the compound's biological profile. For example, a sterically hindered trifluoromethyl substituent at the C2-position of a benzimidazole ring enhanced in vitro cytotoxicity against the A549 cell line. mdpi.com

Substitutions at the N1 position can increase chemotherapeutic activity. nih.gov Elongated side chains at the N-1 position of 1H-benzimidazole have been shown to result in activity as a VEGFR-2 inhibitor. nih.govrsc.org

| Position | Substituent Type | Influence on Biological Activity | Reference |

| C5 | Nitro, Carboxylic acid | Decreased anticancer activity | nih.govrsc.org |

| C5 | Unsubstituted | Strong antifungal activity | nih.gov |

| C6 | Trifluoromethyl | Enhanced activity | nih.gov |

| C2 | Pyrrole | Enhanced antifouling activity | researchgate.net |

| C2 | Trifluoromethyl | Enhanced cytotoxicity | mdpi.com |

| N1 | Aromatic acid | Antibacterial activity | nih.gov |

| N1 | Aliphatic acid | Antifungal activity | nih.gov |

| N1 | Elongated side chains | VEGFR-2 inhibition | nih.govrsc.org |

Modifications to the Guanidine (B92328) Moiety and Their Mechanistic Implications

The guanidine group is a highly basic and polar functional group that can engage in multiple hydrogen bonding interactions, making it a key pharmacophore. nih.gov Modifications to this moiety can have profound effects on the compound's mechanism of action and biological activity.

All known catalytic penteins, a superfamily of enzymes, utilize a core cysteine to attack the substrate's guanidine moiety, forming a covalent thiouronium adduct and cleaving one or more of the guanidine C-N bonds. nih.gov This highlights a common mechanistic theme in the biological processing of guanidine-containing compounds. The synthesis of guanidines can proceed through various mechanisms, including [2+2]-cycloaddition/protonation and insertion/protonation, depending on the catalysts and reactants used. acs.org

The introduction of bulky hydrophobic groups to the guanidine moiety can significantly alter its binding affinity and selectivity for biological targets. Increasing the alkyl chain length of guanidinium (B1211019) derivatives has been shown to have a profound effect on binding affinity, which is attributed to an increase in hydrophobicity. nih.gov

In a study on engineered T4 lysozyme, methyl- and ethylguanidinium were investigated as mimics for the guanidino group of an arginine side chain. The addition of these hydrophobic moieties enhanced binding affinity. nih.gov This is presumably due to the successive increase in hydrophobicity from guanidinium to ethylguanidinium. nih.gov The extra buried surface area from the hydrophobic group contributes to the binding energy. nih.gov

These findings suggest that attaching bulky hydrophobic groups to the guanidine moiety of 5-nitro-1H-benzimidazol-2-yl-guanidine could enhance its interaction with specific biological targets, potentially leading to increased potency or altered selectivity.

Effects of Ring Opening or Structural Analogue Incorporation

The incorporation of structural analogues and the conceptual exploration of ring-opening strategies are pivotal in dissecting the SAR of 5-nitro-1H-benzimidazol-2-yl-guanidine. While direct studies on the ring-opened analogues of this specific compound are not extensively documented, insights can be drawn from related benzimidazole chemistry. For instance, the benzylation of benzimidazole has been shown to yield not only the expected N-benzylated products but also ring-opened products through 1,3-dibenzylation, resulting in compounds like 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline. researchgate.net This suggests that the benzimidazole ring system, under certain conditions, can be susceptible to cleavage, a factor that could dramatically alter biological activity by changing the molecule's shape, flexibility, and pharmacophoric features.

The strategy of incorporating structural analogues has been more widely explored. The benzimidazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov Modifications to this core structure are known to significantly impact activity. For example, in a series of 6-phenylpyridin-2-yl guanidine derivatives, rigidification of the structure by replacing the pyridine (B92270) nucleus with a benzimidazole scaffold led to a 10-fold increase in inhibitory activity against Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.gov This highlights the importance of the bicyclic benzimidazole system for potent activity in certain contexts.

Furthermore, the nature and position of substituents on the benzimidazole ring are crucial. In a study of anti-HIV-1 agents, substituents on the aromatic ring of a benzimidazole-containing scaffold had a profound effect on potency. researchgate.net Halogen, thiomethyl, and methyl groups at the 8-position (equivalent to the 4- or 7-position of the core benzimidazole) enhanced activity, while amino, acetylamino, dimethylamino, and nitro groups led to inactivity. researchgate.net This underscores the sensitivity of the biological target to the electronic and steric properties of the substituents.

In the context of 5-nitro-1H-benzimidazol-2-yl-guanidine, the introduction of analogues could involve:

Modification of the nitro group: Replacing the nitro group with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

Alteration of the guanidine moiety: Acylation, alkylation, or incorporation into a larger heterocyclic system to modify basicity and hydrogen bonding capacity.

Positional isomerization: Moving the nitro group to other positions on the benzimidazole ring to understand the spatial requirements for target interaction.

These modifications allow for a systematic exploration of the chemical space around the parent compound, providing valuable data for building a comprehensive SAR model.

Molecular Determinants of Biological Target Interaction Affinity and Specificity

The affinity and specificity of 5-nitro-1H-benzimidazol-2-yl-guanidine for its biological target(s) are governed by a complex interplay of its structural features and chemical properties. Understanding these molecular determinants is key to elucidating its mechanism of action and for designing more selective compounds.

The structural features of 5-nitro-1H-benzimidazol-2-yl-guanidine are well-suited for interaction with enzyme active sites. The benzimidazole ring provides a rigid, aromatic scaffold that can engage in π-stacking and hydrophobic interactions. The guanidine group is a strong hydrogen bond donor and can exist in a protonated state at physiological pH, allowing for ionic interactions with negatively charged residues in an enzyme's active site. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the benzimidazole ring and participate in hydrogen bonding.

Studies on related compounds provide insights into how these features contribute to enzyme inhibition. For example, a series of 6-nitrobenzimidazole derivatives were found to be potent inhibitors of phosphodiesterase, with IC50 values in the low micromolar range. nih.gov The SAR study of these compounds suggested that the nitro group and other substituents on the benzimidazole ring play a critical role in determining inhibitory potency.

Molecular modeling studies of a 4-(nitrobenzyl)guanidine derivative as an inhibitor of SARS-CoV-2 main protease (Mpro) revealed that the nitro group participated in hydrogen bonding interactions with the catalytic residues Cys145 and His41. nih.gov The guanidinium group was also found to be crucial, forming a bidentate hydrogen bond with other residues in the active site. nih.gov These findings suggest that the combination of a nitro-aromatic system and a guanidine group can be a powerful pharmacophore for enzyme inhibition.

The table below summarizes the inhibitory activities of some representative nitrobenzimidazole and guanidine derivatives against different enzymes, illustrating the potential of these scaffolds in enzyme-targeted drug design.

| Compound Class | Enzyme Target | Key Structural Features for Activity | Reference |

| 6-Nitrobenzimidazole derivatives | Phosphodiesterase | Nitro group and other ring substituents | nih.gov |

| 4-(Nitrobenzyl)guanidine derivative | SARS-CoV-2 Mpro | Nitro group for H-bonding, Guanidinium group for bidentate binding | nih.gov |

| 2-Aminobenzimidazole derivatives | MSK1 | Benzimidazole scaffold for rigid structure | nih.gov |

The chemical reactivity of 5-nitro-1H-benzimidazol-2-yl-guanidine is intrinsically linked to its biological function. The presence of the nitro group, in particular, introduces a reactive center that can have significant biological consequences. Nitroaromatic compounds are known to undergo bioreductive activation in hypoxic environments, leading to the formation of reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can covalently modify biological macromolecules such as DNA and proteins, leading to cytotoxicity. This mechanism is the basis for the activity of several antimicrobial and anticancer drugs.

Theoretical studies on nitrobenzimidazole derivatives have shown that the introduction of nitro groups increases the chemical stability of the molecule. nih.govbohrium.com However, it can also increase their sensitivity under certain conditions. nih.govbohrium.com The electronic properties of the benzimidazole ring are also significantly altered by the nitro group. The strong electron-withdrawing nature of the nitro group makes the benzimidazole ring more electron-deficient, which can influence its interactions with biological targets.

The guanidine group also contributes to the chemical reactivity of the molecule. Guanidines are strong bases and are protonated at physiological pH. This positive charge can influence the compound's distribution and transport across biological membranes, as well as its binding to negatively charged pockets in proteins. The guanidinium ion is also a good hydrogen bond donor, which is a key feature in its interaction with many biological targets. nih.gov

Physicochemical Parameters and Bioactivity Correlation

The biological activity of a compound is not only determined by its structure but also by its physicochemical properties. For 5-nitro-1H-benzimidazol-2-yl-guanidine, parameters such as basicity and acidity (pKa) are of paramount importance.

The pKa values of a molecule determine its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding affinity. 5-nitro-1H-benzimidazol-2-yl-guanidine has both acidic and basic centers.

The benzimidazole ring itself is amphoteric. The N1-H proton is weakly acidic, with a pKa of around 12.8 for the parent benzimidazole, while the N3 nitrogen is basic, with a pKa of the conjugate acid around 5.6. chemicalbook.com The presence of the electron-withdrawing nitro group at the 5-position is expected to decrease the basicity of the N3 nitrogen and increase the acidity of the N1-H proton.

The guanidine group is one of the strongest organic bases, with a pKa of the conjugate acid (the guanidinium ion) typically around 13.5. This high basicity is due to the resonance stabilization of the protonated form. The guanidinium group in 5-nitro-1H-benzimidazol-2-yl-guanidine will be predominantly protonated at physiological pH (7.4).

Biological Activity Mechanisms and in Vitro Research Findings

Proton Channel Modulation

A primary and well-documented mechanism of action for benzimidazole-guanidine compounds is the modulation of the voltage-gated proton channel, Hv1. This channel plays a critical role in pH homeostasis, proton extrusion, and the regulation of reactive oxygen species (ROS) production in various cell types. nih.gov Excessive Hv1 activity has been implicated in the proliferation and invasiveness of cancer cells and in exacerbating brain damage during ischemic stroke. nih.govnih.gov

Mechanism of Hv1 Channel Inhibition by Benzimidazole-Guanidine Compounds

Benzimidazole-guanidine compounds, notably the parent compound 2-guanidinobenzimidazole (B109242) (2GBI), function as inhibitors of the Hv1 proton channel by physically obstructing the proton conduction pathway. nih.gov In-depth studies have revealed a specific and state-dependent binding mechanism:

Binding Site: The inhibitor binds within the channel's voltage-sensing domain (VSD), which uniquely serves as both the voltage sensor and the permeation pathway in Hv1. nih.govnih.gov

Intracellular Access: The binding site is accessible from the intracellular side of the membrane, meaning the compound must be present in the cytoplasm to exert its effect. nih.govnih.gov However, more lipophilic derivatives, such as 5-chloro-2-guanidinobenzimidazole (ClGBI), are capable of crossing the cell membrane to reach the binding site even when applied extracellularly. nih.gov

State-Dependent Inhibition: Inhibition is dependent on the channel's conformation. Benzimidazole-guanidine compounds bind to the VSD only when the channel is in the open state, effectively acting as an open-channel blocker. nih.gov

Molecular Interaction: Mutant cycle analysis has identified four key amino acid residues within the human Hv1 channel that are crucial for the binding of 2GBI. nih.govnih.gov The inhibitor orients itself within this binding pocket, with different parts of the molecule forming specific interactions with the channel's residues. nih.govnih.gov

| Residue | Location/Role in Binding Interaction | Source |

|---|---|---|

| Aspartate 112 (D112) | Interacts with the imidazole (B134444) ring of the inhibitor. | nih.govnih.gov |

| Phenylalanine 150 (F150) | Interacts with the benzo ring of the inhibitor. | nih.govnih.gov |

| Serine 181 (S181) | Interacts with the imidazole ring of the inhibitor. | nih.govnih.gov |

| Arginine 211 (R211) | Positioned in proximity to the guanidine (B92328) group of the inhibitor. | nih.govnih.gov |

Consequences for Cellular Proton Conduction

The inhibition of Hv1 channels by compounds like Guanidine, 5-nitro-1H-benzimidazol-2-yl- has significant downstream effects on cellular function. By blocking the primary pathway for rapid proton extrusion, these inhibitors directly impact the cell's ability to manage its internal pH. nih.gov This disruption of proton conduction leads to an inability to compensate for cellular processes that generate acid, which can affect cell viability and function. Furthermore, Hv1 activity is closely coupled with the function of NADPH oxidase (NOX) enzymes, which produce ROS. nih.gov By preventing the charge compensation provided by proton efflux through Hv1, these inhibitors can indirectly curtail sustained ROS production, a mechanism relevant in inflammatory responses and ischemic injury. nih.gov

Enzyme and Receptor Interaction Mechanisms

Beyond ion channel modulation, the benzimidazole-guanidine structure is recognized for its ability to interact with various enzymes and receptors, contributing to its broad pharmacological profile.

Inhibition of Kinases Involved in Cellular Proliferation

The benzimidazole (B57391) scaffold is a well-established framework in the design of protein kinase inhibitors. nih.govresearchgate.net Protein kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, differentiation, and proliferation; their dysregulation is a hallmark of cancer. nih.gov Benzimidazole derivatives have been successfully developed as targeted anticancer agents that inhibit a range of protein kinases, including:

Aurora Kinases

Cyclin-Dependent Kinases (CDKs)

Epidermal Growth Factor Receptor (EGFR)

Fibroblast Growth Factor Receptor (FGFR)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) researchgate.net

By acting as competitive inhibitors at the ATP-binding site of these enzymes, benzimidazole-based compounds can halt the phosphorylation cascades that drive uncontrolled cell division. mdpi.com This mechanism underpins the antiproliferative activity observed for this class of compounds in various cancer cell lines. researchgate.netpatsnap.com

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govrsc.org These nucleotides are essential building blocks for DNA and RNA synthesis. rsc.org Consequently, rapidly proliferating cells, such as cancer cells and pathogenic microbes, have a high demand for guanine nucleotides and are particularly vulnerable to the inhibition of IMPDH. nih.govrsc.org The benzimidazole core has been identified as a promising scaffold for the development of potent and selective inhibitors of bacterial IMPDH. nih.govwikipedia.org By blocking IMPDH, these compounds deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to a halt in DNA replication and cell division, which manifests as a cytostatic effect. rsc.org

Modulation of Specific Receptor Activity (e.g., Neuropeptide FF1 Receptor)

Guanidine-containing compounds have been investigated for their ability to modulate the activity of specific G protein-coupled receptors, including the Neuropeptide FF (NPFF) receptors. nih.gov The NPFF system, which includes the NPFF1 and NPFF2 receptors, is known to modulate pain and opioid receptor function. nih.gov Antagonism of NPFF receptors is a therapeutic strategy aimed at preventing the development of opioid-induced hyperalgesia and analgesic tolerance. nih.gov Research and patent literature indicate that certain guanidine derivatives can act as antagonists for NPFF receptors, highlighting another potential therapeutic application for compounds containing this functional group. nih.gov

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT5A, 5-HT3)

While direct studies on the interaction of Guanidine, 5-nitro-1H-benzimidazol-2-yl- with serotonin receptors are not extensively detailed in publicly available literature, the benzimidazole scaffold is a known pharmacophore in the development of serotonin receptor antagonists. Specifically, derivatives of 4,5,6,7-tetrahydro-1H-benzimidazole have been synthesized and evaluated as potent antagonists for the 5-hydroxytryptamine (5-HT3) receptor. nih.gov The 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels, is located in both the peripheral and central nervous systems and is a validated target for antiemetic therapies. nih.gov

Research into novel 4,5,6,7-tetrahydro-1H-benzimidazole derivatives demonstrated that modifications to the aromatic-carbonyl portion of a parent compound, while retaining the imidazole moiety, led to highly potent 5-HT3 antagonists. nih.gov For instance, certain indole (B1671886) and indolizine (B1195054) derivatives showed high potency in the von Bezold-Jarisch (B.J.) reflex test, an in vivo model for 5-HT3 receptor antagonism, with ID50 values below 0.1 µg/kg. nih.gov In vitro, on guinea pig colonic contraction assays, several derivatives exhibited IC50 values below 0.1 µM. nih.gov These findings suggest that the benzimidazole core, a key feature of Guanidine, 5-nitro-1H-benzimidazol-2-yl-, is conducive to high-affinity binding at the 5-HT3 receptor. Further studies would be required to determine if the specific substitutions on Guanidine, 5-nitro-1H-benzimidazol-2-yl- confer similar antagonistic activity at 5-HT3 or other serotonin receptors like 5-HT5A.

Table 1: 5-HT3 Receptor Antagonist Activity of Related Benzimidazole Derivatives

| Compound Class | In Vitro Assay | In Vivo Assay (B.J. Reflex) |

|---|---|---|

| Indoline Derivative (6c) | IC50 < 0.1 µM | Not specified |

| Indole Derivative (7d) | IC50 < 0.1 µM | ID50 < 0.1 µg/kg |

| Indole Derivative (7g) | IC50 < 0.1 µM | ID50 < 0.1 µg/kg |

| Benzofurane Derivative (7j) | IC50 < 0.1 µM | Not specified |

| Indolizine Derivative (7k) | IC50 = 0.011 µM | ID50 < 0.1 µg/kg |

Data sourced from studies on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. nih.gov

Inhibition of Na+/H+ Exchangers

The guanidine moiety is a key structural feature in several potent inhibitors of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is implicated in cellular responses to ischemia. While specific data for Guanidine, 5-nitro-1H-benzimidazol-2-yl- is limited, research on related acylguanidine and aminoguanidine (B1677879) derivatives demonstrates significant inhibitory activity.

For example, the acylguanidine derivatives cariporide (B1668443) and eniporide (B1671292) selectively inhibit the human NHE1 isoform with IC50 values of 30 nM and 4.5 nM, respectively. nih.gov A novel aminoguanidine derivative, T-162559, was found to be even more potent, with an IC50 value of 0.96 nM for hNHE1. nih.gov These compounds function by blocking the exchange of intracellular H+ for extracellular Na+, a process that is crucial for maintaining intracellular pH. The potent activity of these guanidine-containing molecules highlights the potential for Guanidine, 5-nitro-1H-benzimidazol-2-yl- to exhibit similar inhibitory effects on NHE1.

Table 2: Inhibitory Activity of Guanidine Derivatives on Human Na+/H+ Exchanger 1 (hNHE1)

| Compound | Compound Type | IC50 (nM) |

|---|---|---|

| Cariporide | Acylguanidine | 30 |

| Eniporide | Acylguanidine | 4.5 |

Data from in vitro studies using cells stably expressing hNHE1. nih.gov

Inhibition of Nitric Oxide Synthase (NO Synthase)

Compounds containing the guanidine function are well-documented inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) from L-arginine. nih.gov NO is a critical signaling molecule, and its overproduction by the inducible NOS (iNOS) isoform is linked to inflammatory conditions.

Aminoguanidine is a representative iNOS inhibitor. nih.gov Research has also identified benzimidazole-containing compounds as NOS inhibitors. For instance, 5-chloro-1,3-dihydro-2H-benzimidazol-2-one (FR038251) was found to inhibit mouse iNOS with an IC50 value of 1.7 µM, comparable to aminoguanidine's IC50 of 2.1 µM. nih.gov This compound showed selectivity for iNOS over the neuronal (nNOS) and endothelial (eNOS) isoforms. nih.gov Another class of compounds, pyrazole-1-carboxamidines, which also feature a structure mimicking the guanidino group of L-arginine, potently inhibit all NOS isoforms. nih.gov Given that Guanidine, 5-nitro-1H-benzimidazol-2-yl- possesses both the guanidine group and the benzimidazole scaffold, it is plausible that it could act as an inhibitor of NOS isoforms.

Table 3: Inhibitory Activity of Related Compounds on Inducible Nitric Oxide Synthase (iNOS)

| Compound | Compound Class | IC50 (µM) |

|---|---|---|

| FR038251 | Benzimidazol-2-one | 1.7 |

| FR191863 | Quinazolonedione | 1.9 |

| Aminoguanidine | Guanidine | 2.1 |

Data from in vitro enzyme assays with mouse iNOS. nih.gov

Inhibition of Cyclin-Dependent Kinases (CDK1, CDK5)

The benzimidazole core is present in certain inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Overexpression of CDKs like CDK1 is associated with tumorigenesis. A novel compound, 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, was identified as a potent CDK1 inhibitor. nih.gov

While specific inhibitory data for Guanidine, 5-nitro-1H-benzimidazol-2-yl- against CDK1 and CDK5 is not available, the activity of related benzimidazole derivatives suggests potential for this scaffold to interact with the ATP-binding pocket of these kinases. For context, well-known purine-based CDK inhibitors like Roscovitine show activity against CDK1 and are particularly effective against CDK5/p25 with an IC50 of 160 nM. nih.gov The structural similarity of the benzimidazole ring system to the purine (B94841) core of many kinase inhibitors supports the hypothesis that benzimidazole-guanidine compounds could be explored for CDK inhibitory activity.

Table 4: Inhibitory Activity of Known CDK Inhibitors

| Compound | Target(s) | IC50 (nM) |

|---|---|---|

| Roscovitine | CDK5/p25 | 160 |

| Milciclib | CDK1, CDK4, CDK5 | Submicromolar |

Data represents a selection of known CDK inhibitors for comparative purposes. nih.gov

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are central to the inflammatory process, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both pathways is a therapeutic strategy to achieve anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs. nih.gov

Currently, there is a lack of direct evidence in the reviewed literature linking the 5-nitro-1H-benzimidazol-2-yl-guanidine structure to the inhibition of COX or 5-LOX enzymes. The development of dual inhibitors has often focused on other chemical scaffolds. For example, Flavocoxid, a mixed extract containing the flavonoids baicalin (B1667713) and catechin, acts as a dual inhibitor of COX and 5-LOX. nih.gov Other research has identified various synthetic compounds as 5-LOX inhibitors with IC50 values in the low micromolar range. frontiersin.org While the anti-inflammatory potential of Guanidine, 5-nitro-1H-benzimidazol-2-yl- via other mechanisms like NOS inhibition is plausible, its role as a direct COX/5-LOX inhibitor remains to be investigated.

Table 5: Inhibitory Activity of Selected 5-LOX Inhibitors

| Compound | IC50 (µM) |

|---|---|

| Zileuton | 0.1 - 9.1 |

| AA-861 | 0.1 - 9.1 |

| BWA4C | 0.1 - 9.1 |

Data from in vitro studies on various cell lines. frontiersin.org

Inhibition of Lymphocyte-Specific Kinase (Lck)

Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and plays a critical role in T-cell signaling. Inhibition of Lck is a therapeutic target for autoimmune and inflammatory diseases. The benzimidazole scaffold has been incorporated into molecules designed as Lck inhibitors. For example, a series of quinazoline- and quinoline-containing guanidines have been described as Lck tyrosine kinase inhibitors. sci-hub.se This demonstrates that both the benzimidazole and guanidine moieties can be relevant for activity at this target.

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-amylase and alpha-glucosidase are key digestive enzymes that break down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can help manage postprandial hyperglycemia, a key aspect of managing type 2 diabetes. nih.gov

In vitro screening of various compound libraries has identified numerous inhibitors of these enzymes. mdpi.com However, the available research does not specifically report on the activity of Guanidine, 5-nitro-1H-benzimidazol-2-yl- or closely related structures against α-amylase and α-glucosidase. The inhibitory activity is often associated with other classes of compounds, such as flavonoids and other natural products. nih.govmdpi.com For comparison, the standard drug acarbose (B1664774) exhibits IC50 values of 0.108 mg/ml and 0.083 mg/ml against α-amylase and α-glucosidase, respectively, in some assays. nih.gov Further screening would be necessary to determine if the benzimidazole-guanidine scaffold possesses any inhibitory potential against these carbohydrate-metabolizing enzymes.

Table 6: IC50 Values of Acarbose for Enzyme Inhibition

| Enzyme | IC50 (mg/mL) |

|---|---|

| α-Amylase | 0.108 |

Reference data for the standard inhibitor Acarbose. nih.gov

Antiparasitic Activity Studies (in vitro)

Derivatives of benzimidazole and guanidine have demonstrated significant efficacy against a wide range of parasites in laboratory settings.

The nitroimidazole and benzimidazole classes of compounds have been extensively studied for their effects on various protozoan pathogens.

Giardia intestinalis : Anthelmintic benzimidazoles, such as albendazole (B1665689) and mebendazole (B1676124), have shown high in vitro activity against Giardia lamblia (synonymous with G. intestinalis). nih.govresearchgate.net These compounds were found to be 30- to 50-fold more active than metronidazole (B1676534), a standard therapeutic agent. nih.govresearchgate.net

Entamoeba histolytica : 5-nitroimidazole drugs like metronidazole are established as the most effective treatment for amoebiasis, the disease caused by E. histolytica. nih.gov The mechanism of action involves the chemical reduction of the nitro group within the parasite. nih.gov

Trichomonas vaginalis : Infections caused by this protozoan are commonly treated with 5-nitroimidazole derivatives. nih.govnih.gov While resistance to metronidazole has been noted, other related compounds like tinidazole, secnidazole, and ornidazole (B1677491) have shown potent in vitro activity against clinical isolates of T. vaginalis. nih.govnih.gov

Plasmodium falciparum : Various benzimidazole derivatives have been screened for activity against the malaria parasite, P. falciparum. up.ac.za Some derivatives exhibit submicromolar activity against the asexual blood stages and also show potency against the transmissible gametocyte stages. up.ac.za The primary mode of action for some benzimidazoles against P. falciparum is believed to be the targeting of trophozoites. nih.gov

Trypanosoma brucei rhodesiense and Trypanosoma cruzi : Guanidine-containing compounds have been evaluated as effective antiparasitic agents, showing significant in vitro activity against trypanosomes. bangor.ac.uk Specifically against T. cruzi, certain synthetic guanidine derivatives displayed potent activity with IC50 values below 10 µM. bangor.ac.uk Additionally, 5-nitroindazole (B105863) derivatives have shown favorable trypanocidal activity, with some compounds demonstrating a selectivity index superior to the standard drug nifurtimox. nih.gov

Leishmania donovani : Nitroimidazole compounds are recognized for their antileishmanial properties. researchgate.net Their bioactivation within the parasite is thought to produce cytotoxic metabolites that are lethal to Leishmania. researchgate.net Studies on other benzimidazole derivatives have also demonstrated potent in vitro activity against Leishmania major promastigotes. mdpi.com

| Protozoal Pathogen | Related Compound Class | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Giardia intestinalis | Benzimidazoles (e.g., Albendazole) | 30-50 times more active than Metronidazole. | nih.govresearchgate.net |

| Entamoeba histolytica | 5-Nitroimidazoles (e.g., Metronidazole) | Standard effective treatment. | nih.gov |

| Trichomonas vaginalis | 5-Nitroimidazoles (e.g., Ornidazole) | Potent activity against clinical isolates. | nih.govnih.gov |

| Plasmodium falciparum | Benzimidazoles | Submicromolar activity against blood and gametocyte stages. | up.ac.za |

| Trypanosoma cruzi | Guanidine derivatives | Potent activity with IC50 values < 10 µM. | bangor.ac.uk |

| Leishmania donovani | Nitroimidazoles / Benzimidazoles | Demonstrated antileishmanial properties. | researchgate.netmdpi.com |

Trichinella spiralis : Benzimidazole derivatives are the primary drugs used in the clinical management of trichinellosis. nih.gov In vitro studies on new 1H-benzimidazole-2-yl hydrazones, which are structurally related to the target compound, showed that these derivatives were more active against encapsulated T. spiralis larvae than the clinically used drugs albendazole and ivermectin. rsc.org Certain derivatives achieved 100% effectiveness in killing parasitic larvae after a 24-hour incubation period. rsc.org

Interference with Tubulin Polymerization : A primary mechanism of action for benzimidazole-based anthelmintics is their interference with microtubule synthesis. nih.govresearchgate.net Studies on Giardia lamblia demonstrated that mebendazole treatment rapidly disrupts the attachment of the parasite to surfaces, a process mediated by the microtubule-based ventral disk and flagella, and grossly distorts the cell structure. nih.govresearchgate.net This effect is consistent with the targeting of tubulin polymerization. nih.gov

Mitochondrial Disruption : The antiparasitic action of nitro-group containing compounds is often linked to oxidative stress. For instance, the mechanism for 5-nitroindazole derivatives against Trypanosoma cruzi involves the generation of reactive oxygen species (ROS), which induces apoptosis in the parasites. nih.govresearchgate.net This suggests a potential for mitochondrial disruption, as mitochondria are central to ROS production and apoptosis regulation.

Antimicrobial Spectrum and Mechanisms (in vitro)

The combination of a guanidine moiety and a nitrobenzimidazole core suggests a potential for broad-spectrum antibacterial activity.

Libraries of 5-nitro-2-aryl substituted-1H-benzimidazoles have shown in vitro antimicrobial activity against a range of bacteria. nih.gov This includes Gram-positive bacteria such as Staphylococcus aureus, Micrococcus, and Bacillus subtilis, as well as Gram-negative bacteria like Shigella dysentery and Escherichia coli. nih.gov Guanidine derivatives have also demonstrated potent inhibitory activity, with some compounds showing MIC values in the low µg/mL range against both S. aureus and E. coli. mdpi.com Guanidino groups are thought to enhance the disruption of bacterial cytoplasmic membranes. nih.gov

| Bacterial Type | Bacterial Strain | Related Compound Class | Observed In Vitro Activity | Reference |

|---|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | Guanidine derivatives | MIC as low as 0.5 µg/mL. | mdpi.com |

| Gram-Positive | Bacillus subtilis | 5-Nitrobenzimidazoles | Demonstrated activity. | nih.gov |

| Gram-Negative | Escherichia coli | Guanidine derivatives | MIC as low as 1 µg/mL. | mdpi.com |

| Gram-Negative | Shigella dysentery | 5-Nitrobenzimidazoles | Demonstrated activity. | nih.gov |

The proliferation of multidrug-resistant (MDR) bacteria necessitates the search for new antibacterial compounds. nih.gov

Derivatives of 5-nitro-1H-benzimidazole have shown efficacy against vancomycin-resistant Enterococcus. nih.gov

Guanidine-based robenidine (B1679493) analogues demonstrated moderate antimicrobial activity against a range of Gram-negative priority pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella species. mdpi.com

Antifungal Activity Against Fungal Pathogens

While direct studies on 5-nitro-1H-benzimidazol-2-yl-guanidine are limited, the broader class of guanidine-containing compounds and nitrobenzimidazole derivatives has been evaluated for antifungal properties. The guanidine group is a feature in a variety of biologically active compounds and is explored for its therapeutic potential. nih.gov Research into related structures suggests that the presence of electron-withdrawing groups, such as a nitro (NO₂) group, on the aromatic ring system can enhance the antifungal activity of guanidine-containing molecules. nih.gov This enhancement is potentially linked to an increase in the lipophilicity of the compound, which may facilitate its interaction with fungal cell membranes. nih.gov

For instance, a study on a related compound, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, and its metal complexes demonstrated good inhibitory growth against the fungal strains Candida albicans and Aspergillus niger. nih.gov This indicates that the 5-nitro-1H-benzimidazole core structure is a viable scaffold for developing agents with antifungal potential. The mechanism for some guanidine-based antifungal agents involves the formation of pores in the fungal cell membrane, leading to a loss of essential cellular components and subsequent cell death. nih.gov

Antioxidation and Radical Scavenging Properties (in vitro)

The antioxidant capacity of benzimidazole derivatives is an area of active investigation, often evaluated through their ability to neutralize stable free radicals in vitro.

Mechanisms of Free Radical Neutralization (e.g., DPPH, ABTS assays)

The antioxidant activity of chemical compounds is frequently assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com These methods rely on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable radical, thereby neutralizing it. nih.govnih.gov This reaction leads to a measurable change in color, which is quantified spectrophotometrically. nih.gov

While many benzimidazole derivatives exhibit significant radical scavenging activity nih.govresearchgate.net, studies on compounds with a 5-nitro substitution have yielded different results. Research on 2-[2-imino-5-nitro-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-phenylethanone, a compound containing the 5-nitro-benzimidazole moiety, showed it did not possess significant radical scavenging activity in the assays performed. researchgate.netresearchgate.net This suggests that the presence and position of substituent groups on the benzimidazole ring are critical in determining its antioxidant potential. The nitro group, being strongly electron-withdrawing, may influence the molecule's ability to donate a hydrogen atom or electron, which is crucial for radical neutralization. mdpi.com

Protection Against Oxidative Damage in Model Systems

Beyond simple radical scavenging, the ability of a compound to protect biological molecules from oxidative damage is a key indicator of its antioxidant potential. In vitro models, such as those using neuronal cells or lipid-containing systems, are employed to assess this protective effect. bas.bgmdpi.com For example, some benzimidazole-arylhydrazone hybrids have shown remarkable neuroprotective activity in models of H₂O₂-induced oxidative stress on SH-SY5Y cells, preserving cell viability. nih.gov Other related benzimidazole-2-thione derivatives have been effective in inhibiting ferrous iron-induced oxidative damage in lecithin, a model for lipid peroxidation. bas.bg

However, specific data on the protective effects of Guanidine, 5-nitro-1H-benzimidazol-2-yl- against oxidative damage in such model systems is not extensively covered in the available literature. The efficacy of benzimidazoles in these systems is often tied to the presence of specific structural features, such as hydroxyl groups, which can directly participate in neutralizing reactive oxygen species. mdpi.comnih.gov

Cellular Proliferation and Apoptosis Studies (in vitro)

The impact of benzimidazole derivatives on cancer cells is a significant area of research, with many compounds demonstrating potent antiproliferative and pro-apoptotic effects.

Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., Astrocytoma, Breast Cancer, Lung Cancer, Colorectal Cancer)

Benzimidazole-based compounds have been widely evaluated for their cytotoxic activity against a range of human cancer cell lines. journalagent.com Studies on novel benzimidazole derivatives have shown significant, dose-dependent cytotoxic effects against lung carcinoma (A549), liver carcinoma (HepG2), breast carcinoma (MCF-7), and colorectal carcinoma (DLD-1) cells. jksus.orgjksus.org

For example, a specific benzimidazole derivative, identified as se-182, exhibited high cytotoxic activity against A549 and HepG2 cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. While these findings highlight the potential of the benzimidazole scaffold in cancer therapy, specific cytotoxic data for Guanidine, 5-nitro-1H-benzimidazol-2-yl- against a broad panel of cancer cell lines, including astrocytoma, is not detailed in the reviewed sources.

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 15.80 |

| HepG2 | Liver Carcinoma | 15.58 |

| MCF-7 | Breast Carcinoma | Data not specified |

| DLD-1 | Colorectal Carcinoma | Data not specified |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activity of many benzimidazole compounds is mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govresearchgate.net Apoptosis is a critical pathway for eliminating cancerous cells and can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. researchgate.net

Research has shown that certain benzimidazole derivatives can induce apoptosis, confirmed by biochemical markers such as the cleavage of PARP and the activation of caspases (caspase-3, -8, -9). researchgate.netnih.gov Furthermore, these compounds can cause cell cycle arrest, halting cell division at specific phases. mdpi.comnih.gov For example, treatment of MOLT-4 cells with 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a compound containing a nitro group, led to an accumulation of cells in the S and G2/M phases and a significant increase in the sub-G1 fraction, which is indicative of apoptotic cells. nih.gov This suggests that such compounds can simultaneously up-regulate apoptosis and induce mitotic arrest. nih.gov While these mechanisms are established for the broader class of benzimidazole derivatives, specific studies detailing the apoptotic and cell cycle effects of Guanidine, 5-nitro-1H-benzimidazol-2-yl- are required for a complete understanding of its mode of action.

Advanced Research Applications and Prospects

Application as Versatile Building Blocks in Organic Synthesis

Guanidine (B92328), 5-nitro-1H-benzimidazol-2-yl- stands out as a promising building block in organic synthesis, a foundational molecule used for the modular construction of more complex chemical architectures. 1clickchemistry.com The structure uniquely combines three key functional elements: a benzimidazole (B57391) ring system, a reactive guanidine group, and an electron-withdrawing nitro group, each contributing to its synthetic versatility.

Nitro compounds are recognized as ideal intermediates in organic synthesis. nih.gov The nitro group on the benzimidazole ring is a key functional handle. It can be readily reduced to an amino group, which opens up a vast number of subsequent chemical transformations. This amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings, making the compound a precursor for a diverse library of derivatives. nih.gov This strategic placement of a modifiable functional group is crucial for creating analogues with tailored properties.

Furthermore, the guanidine moiety itself is a versatile functional group. researchgate.net The benzimidazole core is a common and important scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. mdpi.com The combination of these features in a single molecule allows for a modular approach to synthesizing complex target structures, particularly those relevant to the development of new pharmaceuticals and materials. nih.gov

Table 1: Potential Synthetic Transformations of Guanidine, 5-nitro-1H-benzimidazol-2-yl-

| Functional Group | Potential Reaction | Product Type |

| Nitro Group | Reduction | Amino-benzimidazolyl-guanidine |

| Nitro Group | Nucleophilic Aromatic Substitution | Substituted benzimidazoles |

| Guanidine Group | N-alkylation / N-arylation | Substituted guanidines |

| Benzimidazole NH | Alkylation / Acylation | N-substituted benzimidazoles |

Utilization in Coordination Chemistry and Organometallic Chemistry

The structural features of Guanidine, 5-nitro-1H-benzimidazol-2-yl- make it an excellent candidate for applications in coordination and organometallic chemistry, primarily due to its capacity to act as a ligand for various metal centers.

Design of Guanidine-Based Ligands for Metal Complexes

Guanidines are well-established as superb N-donor ligands, capable of coordinating with a wide range of metals to form stable complexes. semanticscholar.orgresearchgate.net The guanidine unit within Guanidine, 5-nitro-1H-benzimidazol-2-yl- can coordinate to a metal ion through its imine nitrogen atom. rsc.org The benzimidazole ring system offers additional potential coordination sites, particularly the second nitrogen atom in the imidazole (B134444) ring, allowing for various binding modes such as monodentate, bidentate-chelate, or bridging. nih.govnih.gov

The electronic properties of the ligand are significantly influenced by the 5-nitro substituent. As a strong electron-withdrawing group, the nitro group modulates the electron density on the benzimidazole ring and, consequently, the donor strength of the coordinating nitrogen atoms. nih.gov This allows for fine-tuning of the electronic environment of the metal center in the resulting complex, which is critical for controlling its reactivity and physical properties. semanticscholar.org The delocalization of charge within the guanidine moiety upon coordination contributes to the formation of robust and stable metal complexes. researchgate.net

Table 2: Metal Ions Known to Form Complexes with Guanidine or Benzimidazole Ligands

| Metal Ion | Example Ligand Type | Potential Application Area | Reference |

| Copper(II) | Benzimidazole, Guanidine | Catalysis, Bioinorganic Chemistry | researchgate.netnih.gov |

| Zinc(II) | Benzimidazole, Guanidine | Polymerization Catalysis, Luminescence | researchgate.netrsc.orgnih.gov |

| Iron(II)/Iron(III) | Benzimidazole, Guanidine | Polymerization Catalysis, Bioinorganic Models | rsc.orgnih.gov |

| Ruthenium(II)/Ru(III) | Guanidine, Benzimidazole | Catalysis | nih.govlew.ro |

| Platinum(II) | Benzimidazole | Anticancer Agents | mdpi.com |

| Gold(I) | Benzimidazole | Anticancer Agents | mdpi.com |

Catalytic Applications of Metal-Guanidine Complexes in Organic Transformations

Metal complexes incorporating guanidine-based ligands have emerged as highly active catalysts for a variety of organic reactions. rsc.org The catalytic performance of these complexes is dictated by both the nature of the metal center and the steric and electronic properties of the guanidine ligand. semanticscholar.org By forming complexes with Guanidine, 5-nitro-1H-benzimidazol-2-yl-, it is possible to develop catalysts where the nitro-benzimidazole framework precisely controls the catalytic activity. semanticscholar.org

These complexes have shown promise in several areas of catalysis. For instance, zinc and iron guanidine complexes are effective catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer. rsc.org The ability to modify the ligand structure allows for control over the polymerization process. rsc.org Furthermore, metal-guanidinate complexes have been employed in hydrogenation, hydroboration, and hydrosilylation reactions, as well as in olefin polymerization. nih.gov The robust coordination of the guanidine ligand stabilizes the metal center, enabling efficient catalytic cycles. nih.gov

Table 3: Organic Reactions Catalyzed by Metal-Guanidine Complexes

| Reaction Type | Metal Center Examples | Ligand Role | Reference |

| Ring-Opening Polymerization (ROP) | Zn, Fe | Initiator and controller of stereoselectivity | rsc.org |

| Olefin Polymerization | Rare-earth metals | Stabilization of active hydride species | nih.gov |

| Ketone/Aldehyde Reduction | Al, Zn | Precursor for hydride catalysts | nih.gov |

| Aldol Reaction | Cu | Promoting metal cooperativity | semanticscholar.org |

Development of Chemical Sensors

Guanidine derivatives are known for their application in the development of chemical sensors. mdpi.com Guanidine, 5-nitro-1H-benzimidazol-2-yl- possesses the necessary attributes to function as a chemical sensor. Its structure includes hydrogen bond donors (N-H groups) and acceptors (imine and benzimidazole nitrogens), which can engage in specific binding interactions with target analytes. The planar benzimidazole ring can participate in π-π stacking interactions.

The presence of the nitro group is particularly advantageous for sensing applications. The nitroaromatic moiety can act as a signaling unit in several ways. It can function as a chromophore, enabling colorimetric or fluorometric detection where a change in color or fluorescence intensity upon analyte binding signals the detection event. Additionally, the electroactive nature of the nitro group allows for its use in electrochemical sensors, where changes in redox potential or current can be measured.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The 2-guanidinobenzimidazole (B109242) scaffold is a versatile building block for creating complex supramolecular assemblies due to its ability to form extensive and stable hydrogen-bonding networks. mdpi.com

Guanidine, 5-nitro-1H-benzimidazol-2-yl-, as a derivative, is well-suited for this purpose. The guanidinium (B1211019) group is an excellent hydrogen-bond donor, while the benzimidazole and nitro groups contain hydrogen-bond acceptors. This arrangement allows for the formation of predictable and robust intermolecular connections. mdpi.com Furthermore, the planar and aromatic nature of the benzimidazole core facilitates π-π stacking interactions, which can further direct the self-assembly of molecules into higher-order structures like chains, sheets, or three-dimensional networks. mdpi.com These properties make it a valuable component for designing molecular receptors in host-guest chemistry, where it could selectively bind to specific guest molecules.

Rational Design of Novel Chemical Entities for Specific Biological Targets

The rational design of new drugs often involves combining known pharmacophores to create hybrid molecules with enhanced or novel activities. Guanidine, 5-nitro-1H-benzimidazol-2-yl- is a prime example of such a hybrid structure, merging three moieties with established biological relevance.

Benzimidazole Core: This heterocyclic system is a privileged scaffold in medicinal chemistry, found in numerous drugs with a wide spectrum of activities, including antiviral, anticancer, antifungal, and anti-inflammatory properties. mdpi.comnih.gov

Guanidine Group: The guanidine functionality is present in many natural products and clinically used drugs, contributing to their biological activity through its ability to form strong interactions with biological targets like enzymes and receptors. mdpi.comjocpr.comresearchgate.net

Nitro Group: Nitro-containing heterocycles, particularly nitroimidazoles, are well-known for their potent anti-infective properties against bacteria and protozoa. nih.gov The nitro group is often crucial for the mechanism of action, as seen in drugs like benznidazole. nih.govresearchgate.net